N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
Description
The compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a thiazolo[3,2-a]pyrimidine derivative featuring a trifluoromethyl-substituted benzamide group at the 6-position and methyl substituents at the 3- and 7-positions of the heterocyclic core. Thiazolo[3,2-a]pyrimidines are of interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTUYMCPIPRKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiazole and a suitable diketone under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Benzamide Group: This step involves the coupling of the thiazolopyrimidine intermediate with 3-(trifluoromethyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the thiazolopyrimidine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolopyrimidine core.
Reduction: Reduced forms of the thiazolopyrimidine core.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs of this compound include derivatives with variations in substituents at the 5-, 6-, and 2-positions of the thiazolo[3,2-a]pyrimidine core. Below is a comparative analysis:
Table 1: Structural Features of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
Substituent Diversity at Position 6: The target compound features a 3-(trifluoromethyl)benzamide group, whereas analogs in and utilize phenylamide or carboxamide groups.
Core Modifications: Methyl groups at positions 3 and 7 in the target compound may enhance steric stability compared to unsubstituted analogs. In contrast, describes a phenyl group at position 7, which could increase π-π stacking interactions .
Benzylidene Substituents: Compounds in and incorporate benzylidene groups at position 2, introducing conjugated systems that may influence electronic properties and biological activity .
Physicochemical and Functional Implications
Hydrogen Bonding: The benzamide group in the target compound can act as both a hydrogen bond donor (amide N–H) and acceptor (carbonyl), facilitating interactions with biological targets.
Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to methoxy or phenyl-substituted analogs (e.g., , logP ~2.8) .
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazolo-pyrimidine core, which is known for its biological relevance, particularly in the development of antitumor agents and other therapeutic compounds.
Cytotoxicity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable cytotoxicity against various cancer cell lines. In particular:
- Cervical Adenocarcinoma (M-HeLa) : The compound demonstrated high cytotoxicity against M-HeLa cells, with efficacy surpassing that of standard chemotherapeutic agents like Sorafenib. The cytotoxic effect was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
- MCF-7 Breast Cancer Cells : Similar studies have shown that derivatives of this class can inhibit the growth of MCF-7 breast cancer cells effectively. The mechanism involves the generation of reactive oxygen species (ROS), leading to increased oxidative stress in tumor cells .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways such as AKT and ERK, which are critical for cell survival and proliferation in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : By increasing ROS levels, the compound can disrupt cellular homeostasis in cancer cells, leading to cell death .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound against several cancer cell lines. Results indicated that this compound exhibited:
| Cell Line | IC50 (µM) | Comparison with Sorafenib |
|---|---|---|
| M-HeLa | 5 | 2x more effective |
| MCF-7 | 10 | Comparable |
| A549 | 15 | Less effective |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that:
- At concentrations of 1 µM and higher, the compound significantly reduced IL-6 and TNF-alpha levels in treated cells.
- Western blot analyses confirmed the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
